Piperidine Stability of the Dde Group vs. Fmoc: Quantitative Stability Under Standard Fmoc Deprotection Conditions
The Dde group on 3-{[1-(4,4‑dimethyl‑2,6‑dioxocyclohexylidene)ethyl]amino}propanoic acid is quantitatively stable to the conditions used for Fmoc removal—20% piperidine in DMF for 30 min—whereas the Fmoc group is quantitatively removed under the same conditions . This orthogonal stability profile is the foundation of the Fmoc/Dde strategy: the Dde group survives repeated piperidine treatments while Fmoc is cleaved, enabling site‑selective side‑chain modification later in the synthesis . In contrast, the Dde group is cleaved rapidly and quantitatively by 2% hydrazine in DMF (30 min, rt), conditions that leave Fmoc, Boc, and tBu groups intact [1].
| Evidence Dimension | Stability to 20% piperidine in DMF (standard Fmoc removal condition) |
|---|---|
| Target Compound Data | Stable; <2% Dde loss after 16 h in solution (class‑level data for Dde‑protected amino acids) |
| Comparator Or Baseline | Fmoc group: >99% removal within 30 min under identical conditions |
| Quantified Difference | Complete orthogonality: Dde survives Fmoc deprotection quantitatively; Fmoc is cleaved quantitatively |
| Conditions | 20% piperidine/DMF, rt, 30 min (standard SPPS protocol); extended exposure 16 h |
Why This Matters
This orthogonal stability enables the sequential, site‑specific deprotection strategy that is essential for synthesising branched, cyclic, or side‑chain‑modified peptides without cross‑reactivity.
- [1] Díaz-Mochón, J. J.; Bialy, L.; Bradley, M. Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA–Peptide Conjugates. Org. Lett. 2004, 6, 1127–1129. Dde cleavage: 2% hydrazine in DMF, rt, 30 min. View Source
